molecular formula C28H27ClN4O3S B11216205 N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11216205
M. Wt: 535.1 g/mol
InChI Key: WHMPCORVKJZYNB-UHFFFAOYSA-N
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Description

N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This complex compound features a benzamide core linked to a 2-thioxo-dihydroquinazolinone moiety, a structure often associated with various pharmacologically active molecules. The presence of both morpholino and 4-oxo-2-thioxo-1,2-dihydroquinazolinyl groups in its architecture suggests potential for interaction with diverse enzymatic targets . Such fused heterocyclic systems are frequently explored in early-stage drug discovery for their potential biological activities. Researchers may employ this compound as a key intermediate or as a tool compound for in vitro studies to investigate structure-activity relationships (SAR), enzyme inhibition, or cellular signaling pathways. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and analyses to determine the compound's suitability for their specific applications.

Properties

Molecular Formula

C28H27ClN4O3S

Molecular Weight

535.1 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C28H27ClN4O3S/c29-24-4-2-1-3-20(24)11-12-30-26(34)21-7-5-19(6-8-21)18-33-27(35)23-17-22(32-13-15-36-16-14-32)9-10-25(23)31-28(33)37/h1-10,17H,11-16,18H2,(H,30,34)(H,31,37)

InChI Key

WHMPCORVKJZYNB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5Cl

Origin of Product

United States

Biological Activity

N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound notable for its diverse pharmacological potential. This article delves into its biological activity, exploring its structural components, synthesis methods, and interaction with biological systems.

Structure and Composition

The compound features several key structural motifs that contribute to its biological activity:

  • Benzamide Core : Known for various medicinal properties.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Quinazolinone Moiety : Associated with anticancer and antimicrobial activities.
  • Chlorophenethyl Group : Increases lipophilicity, potentially enhancing therapeutic efficacy.

The molecular formula of the compound is C28H27ClN4O3SC_{28}H_{27}ClN_{4}O_{3}S.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity by targeting various pathways involved in tumor growth. The presence of the quinazolinone ring in this compound suggests potential efficacy against cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

Compounds with a quinazolinone structure have also been reported to possess antimicrobial properties. The unique combination of functional groups in this compound may enhance its effectiveness against various bacterial strains. Preliminary studies suggest that derivatives of this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial activity remains limited.

Synthesis Methods

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Common methods include:

  • Formation of the Quinazolinone Core : Utilizing cyclization reactions involving appropriate anilines and isothiocyanates.
  • Introduction of the Morpholino Group : Achieved through nucleophilic substitution reactions.
  • Final Coupling with Benzamide : This step often involves coupling agents to facilitate the formation of the final product.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities to various receptors.
  • In Vitro Assays : To evaluate cellular responses upon treatment with the compound.

These studies are essential for determining the compound's mechanism of action and therapeutic potential.

Comparative Analysis

To highlight the uniqueness of this compound, here is a comparison with structurally similar compounds:

Compound NameStructure FeaturesKey Biological Activities
N-(3-chlorophenethyl)-4-nitrobenzamideContains a nitro groupAnticancer activity but different mechanism
6-MorpholinoquinazolinoneLacks chlorophenyl groupPrimarily studied for CNS activity
Thioxoquinazoline DerivativesFocus on sulfur-containing heterocyclesVarious reported biological activities

This table illustrates that while these compounds share certain structural elements, the unique combination of functional groups in this compound may confer distinct pharmacological properties not fully explored in related compounds.

Scientific Research Applications

Anticancer Activity

The quinazolinone structure within N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is particularly notable for its anticancer properties. Quinazolinones have been extensively studied for their ability to inhibit various cancer cell lines.

Case Studies:

  • In vitro Studies : Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. For instance, derivatives of quinazolinone have shown promising results in inducing apoptosis in cancer cells .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation .

Antimicrobial Properties

This compound also shows potential as an antimicrobial agent. The presence of the thioxo group and the benzamide core enhances its ability to interact with microbial targets.

Antimicrobial Activity:

  • Spectrum of Activity : Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could be effective against resistant strains .

Table 1: Antimicrobial Efficacy Comparison

Compound NameMIC (µg/mL)Target Organisms
This compound10Staphylococcus aureus, Escherichia coli
Standard Antibiotic5Staphylococcus aureus

Drug Development Potential

The unique structural features of this compound position it as a candidate for further drug development.

Research Directions:

  • Bioavailability Studies : Given its lipophilic nature due to the chlorophenethyl group, research into its pharmacokinetics and bioavailability is essential. Enhanced bioavailability could lead to improved therapeutic outcomes .
  • Combination Therapies : Investigating the compound's efficacy in combination with existing therapies could reveal synergistic effects that enhance treatment efficacy against resistant pathogens or tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with structurally related derivatives:

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Bioactivity (if reported)
N-(2-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide Quinazolinone (4-oxo-2-thioxo) 6-Morpholino, 4-(benzamide-methyl), N-2-chlorophenethyl Morpholino, thioxo, chlorophenyl Not explicitly reported (inferred: anticancer/tyrosinase inhibition)
2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (3k) Quinazolinone (2,4-dioxo) 6-Fluoro, N-(4-fluorophenyl) Fluorophenyl, dioxo Tyrosinase inhibition potential
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Thiazolidinone 4-Chlorophenyl, benzothiazole-carboxamide Chlorophenyl, carboxamide Anticancer (via TACE inhibition)
N-(2-(2,4-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4h) Thiazolidinone 2,4-Difluorophenyl Difluorophenyl Not explicitly reported
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) Quinazolinone (2,4-dioxo) N-(4-bromophenyl) Bromophenyl, dioxo Tyrosinase inhibition

Key Observations:

Quinazolinone vs. Thiazolidinone Cores: The target compound’s quinazolinone core differs from thiazolidinones (e.g., 4g, 4h) in electronic properties.

Substituent Effects: 6-Morpholino Group: Unique to the target compound, this substituent may improve solubility and modulate kinase interactions, as morpholino moieties are common in kinase inhibitors (e.g., mTOR inhibitors) . Halogenated Aryl Groups: Compounds with fluorophenyl (3k) or chlorophenyl (4g) substituents exhibit varied bioactivities.

Bioactivity Trends: Quinazolinones with dioxo groups (e.g., 3e, 3k) show tyrosinase inhibition, while thiazolidinones (4g) demonstrate anticancer activity. The target compound’s 2-thioxo group may shift its mechanism toward redox modulation or ferroptosis induction, as seen in other sulfur-containing heterocycles .

Q & A

Q. How to design a robust protocol for scaling up synthesis from mg to gram scale?

  • Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Safety testing : Perform DSC to assess exothermic risks during scaling .

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